molecular formula C8H5Cl2FO3 B1410660 2,6-Dichloro-4-fluoromandelic acid CAS No. 1803784-45-3

2,6-Dichloro-4-fluoromandelic acid

Cat. No.: B1410660
CAS No.: 1803784-45-3
M. Wt: 239.02 g/mol
InChI Key: ZPLPOIYHPCKOCZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluoromandelic acid is a halogenated derivative of mandelic acid (α-hydroxy phenylacetic acid), featuring chlorine substituents at the 2- and 6-positions and a fluorine atom at the 4-position of the aromatic ring. These analogs, such as pyridine-carboxylic acid derivatives, share critical features like halogen substitution patterns and functional groups, enabling comparative analysis .

Properties

CAS No.

1803784-45-3

Molecular Formula

C8H5Cl2FO3

Molecular Weight

239.02 g/mol

IUPAC Name

2-(2,6-dichloro-4-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5Cl2FO3/c9-4-1-3(11)2-5(10)6(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

ZPLPOIYHPCKOCZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

A. Acidity and Reactivity

  • Carboxylic Acid vs. Mandelic Acid Backbone : Pyridine-carboxylic acids (e.g., 62774-90-7) exhibit stronger acidity (pKa ~2–3) compared to mandelic acid derivatives (pKa ~3–4) due to the electron-withdrawing pyridine ring enhancing COOH deprotonation .
  • For instance, 132195-42-7’s 5-F substituent may enhance binding affinity in enzyme inhibition compared to non-fluorinated analogs .

B. Lipophilicity and Solubility

  • Methyl Groups: The 4-CH₃ group in 62774-90-7 increases logP by ~0.5 compared to non-methylated analogs, suggesting reduced aqueous solubility but improved membrane permeability .
  • Chlorine vs. Fluorine : Chlorine’s larger atomic size contributes to greater steric hindrance and lipophilicity than fluorine, as seen in 189281-66-1 vs. 132195-42-7 .

Key Research Findings and Limitations

  • Structural Similarity vs. Functional Divergence : Despite high similarity scores (e.g., 0.94 for 189281-66-1), core aromatic system differences (pyridine vs. benzene) lead to distinct electronic properties and applications .
  • Data Gaps : Direct comparative studies on 2,6-Dichloro-4-fluoromandelic acid are absent in the provided evidence, necessitating extrapolation from pyridine-based analogs.

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